molecular formula C24H38N6 B12532996 1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- CAS No. 658706-35-5

1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)-

Cat. No.: B12532996
CAS No.: 658706-35-5
M. Wt: 410.6 g/mol
InChI Key: SHZIJLITMNJPQR-UHFFFAOYSA-N
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Description

1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- is a macrocyclic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a large ring structure containing multiple nitrogen atoms, which can coordinate with metal ions, making it useful in the synthesis of metal-organic frameworks and other coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3,5-benzenetricarboxylate with a macrocyclic nickel complex, leading to the formation of a porous metal-organic framework . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce a wide range of functionalized compounds with diverse applications.

Scientific Research Applications

1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, influencing their activity and leading to the desired outcomes. The specific molecular targets and pathways depend on the application and the nature of the metal ion coordinated with the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,8,10,12-Hexaazacyclotetradecane, 3,10-bis(2-phenylethyl)- is unique due to its phenylethyl groups, which can enhance its ability to interact with specific targets and improve its solubility and stability in various environments. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

658706-35-5

Molecular Formula

C24H38N6

Molecular Weight

410.6 g/mol

IUPAC Name

3,10-bis(2-phenylethyl)-1,3,5,8,10,12-hexazacyclotetradecane

InChI

InChI=1S/C24H38N6/c1-3-7-23(8-4-1)11-17-29-19-25-13-15-27-21-30(22-28-16-14-26-20-29)18-12-24-9-5-2-6-10-24/h1-10,25-28H,11-22H2

InChI Key

SHZIJLITMNJPQR-UHFFFAOYSA-N

Canonical SMILES

C1CNCN(CNCCNCN(CN1)CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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